molecular formula C8H5ClF3N3 B2421263 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine CAS No. 2091010-97-6

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B2421263
CAS No.: 2091010-97-6
M. Wt: 235.59
InChI Key: ZYYWQWKKCPZIHN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloro-substituted pyridine compounds under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide, with temperatures ranging from 80°C to 150°C .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, including herbicides and pesticides.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-Methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine: Lacks the chloro group, affecting its substitution reactions and biological activity.

    4-Chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine imparts unique electronic and steric characteristics, making it a versatile compound for various applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .

Properties

IUPAC Name

4-chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-3-6-4(15-14-3)2-5(8(10,11)12)13-7(6)9/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWQWKKCPZIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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